molecular formula C7H10O5 B091225 2-Methoxyethyl hydrogen maleate CAS No. 17831-64-0

2-Methoxyethyl hydrogen maleate

Cat. No. B091225
CAS RN: 17831-64-0
M. Wt: 174.15 g/mol
InChI Key: ZOVIVPPZCMSLMJ-IHWYPQMZSA-N
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Description

2-Methoxyethyl hydrogen maleate, also known as 2-Butenedioic acid (Z)-, mono(2-methoxyethyl)ester or (2Z)-4-(2-methoxyethoxy)-4-oxobut-2-enoic acid, is a chemical compound with the molecular formula C7H10O5 . It has a molecular weight of 174.1513 .


Molecular Structure Analysis

The molecular structure of 2-Methoxyethyl hydrogen maleate consists of a maleate core with a methoxyethyl group attached . The exact details of the molecular structure, including bond lengths and angles, would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methoxyethyl hydrogen maleate are not available, it’s worth noting that maleic anhydride, a related compound, can participate in a variety of reactions. These include Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, and free-radical polymerization reactions .


Physical And Chemical Properties Analysis

2-Methoxyethyl hydrogen maleate has a density of 1.224g/cm3, a boiling point of 304.7°C at 760 mmHg, a refractive index of 1.469, and a flash point of 124.1°C . Its vapour pressure is 0.000198mmHg at 25°C .

properties

IUPAC Name

(Z)-4-(2-methoxyethoxy)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-11-4-5-12-7(10)3-2-6(8)9/h2-3H,4-5H2,1H3,(H,8,9)/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVIVPPZCMSLMJ-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230037
Record name 2-Butenedioic acid (2Z)-, 1-(2-methoxyethyl) ester
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl hydrogen maleate

CAS RN

17831-64-0
Record name 2-Butenedioic acid (2Z)-, 1-(2-methoxyethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17831-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethyl hydrogen maleate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, 1-(2-methoxyethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethyl hydrogen maleate
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